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Uridine 5'-monophosphate-d2 (disodium)

Cat. No.: B12402551
M. Wt: 370.16 g/mol
InChI Key: KURVIXMFFSNONZ-DDDITCQESA-L
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Description

Significance of Uridine (B1682114) 5'-Monophosphate in Fundamental Biological Processes

Uridine 5'-monophosphate (UMP) is a pyrimidine (B1678525) nucleotide that serves as a fundamental building block for ribonucleic acid (RNA). google.comnih.gov Composed of the nucleobase uracil (B121893), a ribose sugar, and a single phosphate (B84403) group, UMP is a critical monomer in the synthesis of RNA. google.comwikipedia.org Its role extends beyond being a simple structural component; it is a key player in various essential biological pathways.

In human metabolism, UMP is a central precursor for the synthesis of all other pyrimidine nucleotides. wikipedia.org It is formed from orotidine (B106555) 5'-monophosphate through a decarboxylation reaction catalyzed by the enzyme UMP synthase. nih.gov Deficiencies in this enzyme can lead to metabolic disorders such as orotic aciduria. nih.gov

UMP and its derivatives are vital for the proper functioning of the central and peripheral nervous systems. sigmaaldrich.com Research indicates its involvement in the synthesis of neurotransmitters and the repair of cell membranes, including nerve regeneration. sigmaaldrich.com Studies in animal models have shown that supplementation with UMP, often in combination with other substances like choline (B1196258) and docosahexaenoic acid (DHA), can enhance cognitive functions and promote neurite outgrowth. nih.govdrugbank.comfrontiersin.org Furthermore, UMP is involved in glycogen (B147801) synthesis and can influence protein modification through O-GlcNAcylation. sigmaaldrich.comgoogle.com The disodium (B8443419) salt of UMP is frequently used in research due to its stability and solubility. drugbank.com

Overview of Uridine 5'-Monophosphate-d2 (Disodium) as an Isotopic Probe

Uridine 5'-monophosphate-d2 (disodium) is a deuterated analogue of UMP, where two hydrogen atoms are replaced by deuterium (B1214612) atoms. This isotopic labeling makes it a valuable tool for academic and scientific research, particularly in the field of metabolomics and pharmacokinetic studies.

The primary application of Uridine 5'-monophosphate-d2 is as an internal standard for the quantitative analysis of its non-deuterated counterpart, uridine, and its phosphorylated forms using mass spectrometry. In a typical liquid chromatography-mass spectrometry (LC-MS) experiment, a known quantity of the deuterated standard is added to a biological sample. Because the deuterated and non-deuterated forms are chemically identical, they behave similarly during sample preparation and chromatographic separation. However, the mass spectrometer can differentiate them based on their mass-to-charge ratio (m/z).

For instance, in multiple reaction monitoring (MRM) mass spectrometry, specific transitions for both the analyte (uridine) and the internal standard (uridine-d2) are monitored. A known transition for uridine is from a precursor ion mass of m/z 245 to a fragment ion of m/z 113. For the deuterated analogue, uridine-d2, the precursor ion would be m/z 247, which fragments to m/z 115. By comparing the signal intensity of the endogenous, unlabeled UMP to the known concentration of the added Uridine 5'-monophosphate-d2, researchers can accurately calculate the concentration of UMP in the original sample. This method allows for precise quantification of metabolite levels, which is crucial for studying metabolic changes associated with various physiological states or diseases. nih.gov

Data Tables

Table 1: Properties of Uridine 5'-Monophosphate

PropertyValueSource
Chemical Formula C₉H₁₃N₂O₉P nih.gov
Molar Mass 324.18 g/mol nih.gov
IUPAC Name [(2R,3S,4R,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate nih.gov
Biological Role RNA monomer, precursor for pyrimidine nucleotides, role in neurotransmitter synthesis google.comnih.govsigmaaldrich.com

Table 2: Common Stable Isotopes in Biochemical Research

IsotopeNatural Abundance (%)Use in ResearchSource
Deuterium (²H) 0.015Tracing metabolic pathways, kinetic isotope effect studies nih.govnih.gov
Carbon-13 (¹³C) 1.1Metabolic flux analysis, proteomics nih.gov
Nitrogen-15 (¹⁵N) 0.37Protein and nucleic acid studies nih.govnih.gov
Oxygen-18 (¹⁸O) 0.20Mechanistic studies of enzymatic reactions nih.gov

Table 3: Mass Spectrometry Transitions for Uridine and Uridine-d2

CompoundPrecursor Ion (m/z)Fragment Ion (m/z)ApplicationSource
Uridine 245113Quantification in biological samples
Uridine-d2 247115Internal standard for quantification

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N2Na2O9P B12402551 Uridine 5'-monophosphate-d2 (disodium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N2Na2O9P

Molecular Weight

370.16 g/mol

IUPAC Name

disodium;[dideuterio-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl] phosphate

InChI

InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1/i3D2;;

InChI Key

KURVIXMFFSNONZ-DDDITCQESA-L

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling Methodologies for Uridine 5 Monophosphate D2 Disodium

Enzymatic Synthesis Approaches for Uridine (B1682114) 5'-Monophosphate Precursors

Enzymatic methods for synthesizing UMP are noted for their high specificity and operation under mild, environmentally friendly conditions, often circumventing the need for complex protection and deprotection steps common in chemical synthesis. nih.gov These biocatalytic approaches can be broadly categorized into de novo synthesis and salvage pathways.

The de novo pathway builds the pyrimidine (B1678525) ring from simple precursor molecules. In humans and other eukaryotes, this process involves a series of enzymatic reactions, culminating in the formation of UMP. nih.govcreative-proteomics.comresearchgate.net The final two steps are catalyzed by the bifunctional enzyme UMP synthase (UMPS), which contains both orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-phosphate decarboxylase (OMPDC) activities. nih.govproteopedia.org The OPRT domain converts orotic acid and phosphoribosyl pyrophosphate (PRPP) into orotidine (B106555) 5'-monophosphate (OMP), which is then decarboxylated by the OMPDC domain to yield UMP. nih.govwikipedia.org

The salvage pathway utilizes pre-existing nucleobases and nucleosides. A prominent enzymatic strategy involves the use of kinases or phosphoribosyltransferases. For instance, uridine-cytidine kinase (UCK) can phosphorylate uridine to UMP. researchgate.net Another effective method employs uracil (B121893) phosphoribosyltransferase (UPRT), which catalyzes the reaction between uracil and phosphoribosyl pyrophosphate (PRPP) to directly form UMP. nih.gov Research has demonstrated the successful immobilization of UPRT from thermophilic organisms, creating a stable and reusable biocatalyst for the sustainable production of UMP and its derivatives. nih.gov

A powerful chemoenzymatic approach involves the synthesis of a specifically deuterated ribose precursor, which is then converted through a series of enzymatic steps into the desired nucleotide. nih.govscienceopen.com This method begins with the phosphorylation of the deuterated ribose to produce deuterated phosphoribosyl pyrophosphate (PRPP). Subsequently, a suitable phosphoribosyltransferase adds the uracil base to the deuterated PRPP to form the deuterated nucleoside monophosphate. scienceopen.com

Enzyme SystemSubstratesProductKey Features
UMP Synthase (UMPS) Orotic Acid, PRPPUMPBifunctional enzyme in the de novo pathway. nih.govproteopedia.org
Uracil Phosphoribosyltransferase (UPRT) Uracil, PRPPUMPSalvage pathway enzyme; can be immobilized for reuse. nih.gov
Uridine-Cytidine Kinase (UCK) Uridine, ATPUMPSalvage pathway enzyme; phosphorylates nucleosides. researchgate.net
Multi-enzyme cascade Deuterated D-ribose, ATP, UracilDeuterated UMPChemoenzymatic approach for labeled nucleotide synthesis. scienceopen.com

Chemical Synthesis Pathways for Uridine 5'-Monophosphate

Chemical synthesis provides an alternative to enzymatic methods for producing UMP. The primary strategies include the direct phosphorylation of uridine or the chemical modification of a related nucleotide, such as cytidine (B196190) 5'-monophosphate (CMP). google.com

The phosphorylation of uridine is a direct approach but can be challenging. It often produces a mixture of products, and the high polarity of the resulting 5'-UMP complicates purification, which can lead to lower yields and higher costs. google.com

A more common and efficient chemical method is the deamination of CMP. This process involves treating an aqueous solution of CMP or its sodium salt with sodium nitrite (B80452) in the presence of an acid, such as hydrochloric acid, sulfuric acid, or acetic acid. google.com The reaction converts the cytosine base to a uracil base, yielding UMP. The product can then be precipitated from the solution by adding an organic solvent like ethanol. The crude product is further purified by recrystallization to obtain high-purity UMP, which is then converted to its disodium (B8443419) salt by adjusting the pH. google.com

MethodStarting MaterialKey ReagentsAdvantages/Disadvantages
Phosphorylation UridinePhosphorylating agents (e.g., POCl₃)Direct route, but purification is difficult and yields can be low. google.com
Deamination Cytidine 5'-monophosphate (CMP)Sodium nitrite, Acid (e.g., HCl, Acetic Acid)Efficient conversion, easier purification, and high product purity. google.com

Targeted Isotope Labeling Techniques for Deuterated Uridine 5'-Monophosphate

The synthesis of Uridine 5'-monophosphate-d2 requires precise methods for incorporating deuterium (B1214612) at specific positions within the molecule. This can be achieved by introducing deuterium into the uracil base or the ribose sugar moiety through various chemical and biological strategies.

Deuterium can be incorporated into either the pyrimidine ring of uracil or the ribose sugar.

Labeling the Uracil Base: A common strategy for base labeling involves an H-D exchange reaction. For instance, a Palladium-on-carbon (Pd/C) catalyst can be used with deuterium oxide (D₂O) under a hydrogen atmosphere to facilitate the exchange of hydrogen atoms for deuterium at specific positions on the pyrimidine ring. clockss.org Another powerful technique is metabolic labeling, where cells deficient in the de novo pyrimidine synthesis pathway (e.g., UMPS-deficient cells) are cultured in a medium containing deuterated precursors like uridine-5,6-d₂. acs.orgacs.org These cells are forced to use the exogenous labeled precursor for RNA synthesis, resulting in the efficient incorporation of deuterium into the uracil base of nucleotides. acs.orgacs.org

Labeling the Ribose Moiety: Incorporating deuterium into the ribose ring is typically achieved by starting the synthesis with a specifically deuterated ribose sugar. nih.govscienceopen.com For example, 2'-deoxy-3'-deutero pyrimidines have been synthesized via the stereospecific reduction of a 3'-keto nucleoside intermediate using a deuterated reducing agent like sodium triacetoxyborodeuteride. nih.gov Similarly, ribonucleotides deuterated at the 1', 4', or 5' positions can be prepared by first chemically synthesizing the corresponding [1-²H]-D-ribose, [4-²H]-D-ribose, or [5-²H₂]-D-ribose, and then using enzymatic methods to build the full nucleotide. nih.gov

The design of the starting materials is fundamental to the successful synthesis of specifically labeled nucleotides. The choice of precursor dictates the final position of the deuterium atoms.

For Ribose Labeling: The synthesis begins with a commercially available or chemically synthesized D-ribose that is already deuterated at the desired position (e.g., 1'-D, 2'-D, 3'-D, 4'-D, or 5',5''-D₂). scienceopen.com This deuterated sugar is the foundational block upon which the rest of the nucleotide is constructed, typically through a chemoenzymatic pathway involving phosphorylation and the subsequent addition of the uracil base. nih.govscienceopen.com

For Base Labeling: The precursor can be a deuterated uracil or a related deuterated nucleoside like uridine-5,6-d₂. acs.org In metabolic labeling approaches, designing the cell culture system is as important as the chemical precursor. This involves using mutant cell lines, such as those with a knocked-out UMPS gene, which ensures that the cells are dependent on the exogenously supplied deuterated precursor for nucleotide synthesis. acs.orgacs.org

Labeling TargetPrecursorMethodKey Features
Uracil Ring (C5, C6) UridinePd/C-catalyzed H-D exchangeDirect deuteration of the nucleoside base using D₂O. clockss.org
Uracil Ring (C5, C6) Uridine-5,6-d₂Metabolic LabelingRequires UMPS-deficient cell lines for efficient incorporation. acs.orgacs.org
Ribose (C3') 3'-keto nucleosideStereospecific ReductionUses deuterated reducing agents (e.g., sodium triacetoxyborodeuteride). nih.gov
Ribose (C1', C4', C5') Specifically deuterated D-riboseChemoenzymatic SynthesisBuilds the nucleotide from a pre-labeled sugar. nih.govscienceopen.com

Fundamental Biochemical and Metabolic Pathways Involving Uridine 5 Monophosphate

Uridine (B1682114) 5'-Monophosphate in Ribonucleic Acid (RNA) Biosynthesis and Dynamics

Uridine 5'-monophosphate is a cornerstone of RNA synthesis and function, serving as a direct precursor and a key node in the pyrimidine (B1678525) nucleotide pool.

Role as a Ribonucleotide Precursor for RNA Elongation

Uridine 5'-monophosphate (UMP) is one of the four essential nucleotide building blocks required for the synthesis of RNA. wikipedia.orgselleckchem.comvaia.com Before it can be incorporated into an elongating RNA chain by RNA polymerases, it must first be converted into its triphosphate form, Uridine 5'-triphosphate (UTP). nih.govyoutube.com During transcription, RNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA strand and the alpha-phosphate of the incoming UTP molecule, releasing a pyrophosphate molecule in the process. The sequence of incorporated nucleotides, including uridylate from UTP, is determined by the DNA template.

Interconversion with Uridine 5'-Diphosphate (UDP) and Uridine 5'-Triphosphate (UTP)

The cellular pool of uracil-containing ribonucleotides is maintained through a dynamic equilibrium between UMP, UDP, and UTP, facilitated by specific enzymes. researchgate.net The conversion of UMP to UDP is a critical phosphorylation step catalyzed by the enzyme UMP kinase (also known as UMP/CMP kinase or uridylate kinase). nih.govyoutube.commybiosource.com This reaction utilizes a phosphate (B84403) group from ATP.

Reaction: UMP + ATP ⇌ UDP + ADP

Subsequently, UDP is phosphorylated to UTP by the enzyme nucleoside diphosphate (B83284) kinase (NDPK). libretexts.orglibretexts.org NDPK is a non-specific enzyme that catalyzes the transfer of the terminal phosphate group from any nucleoside triphosphate (commonly ATP) to a nucleoside diphosphate. nih.gov

Reaction: UDP + ATP ⇌ UTP + ADP

This cascade of phosphorylation events ensures a sufficient supply of UTP for RNA synthesis and other metabolic processes. youtube.com These reactions are reversible, allowing the cell to balance the nucleotide pools according to metabolic demands.

Central Role in Pyrimidine Nucleotide Metabolism and Homeostasis

UMP occupies a central position in the synthesis of pyrimidine nucleotides, acting as the initial product of the de novo pathway and a key intermediate in salvage operations.

Contribution to De Novo Pyrimidine Biosynthesis Pathways

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that builds the pyrimidine ring from simple precursor molecules like bicarbonate, glutamine, and aspartate. microbenotes.comnih.gov This pathway culminates in the synthesis of UMP, from which all other pyrimidine nucleotides are derived. libretexts.orgnih.govnih.gov

The process involves six enzymatic steps:

The pathway begins with the synthesis of carbamoyl (B1232498) phosphate from glutamine, bicarbonate, and ATP, catalyzed by carbamoyl phosphate synthetase II (CPS II). creative-proteomics.com

Aspartate transcarbamoylase (ATCase) then combines carbamoyl phosphate with aspartate to form carbamoyl aspartate. libretexts.orgmicrobenotes.com

Dihydroorotase catalyzes the cyclization of carbamoyl aspartate to form dihydroorotate (B8406146). microbenotes.com

Dihydroorotate is oxidized to orotate (B1227488) by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). microbenotes.comnih.gov

Orotate phosphoribosyltransferase (OPRT) then adds a ribose-5-phosphate (B1218738) group from phosphoribosyl pyrophosphate (PRPP) to orotate, forming orotidine (B106555) 5'-monophosphate (OMP). nih.govproteopedia.org

Finally, OMP is decarboxylated by orotidine 5'-phosphate decarboxylase (ODC) to yield Uridine 5'-monophosphate (UMP). wikipedia.orgproteopedia.org

In humans, the last two steps are catalyzed by a single bifunctional enzyme called UMP synthase. nih.govproteopedia.orgnih.gov A deficiency in this enzyme leads to a rare metabolic disorder known as orotic aciduria, characterized by the accumulation of orotic acid. youtube.com

Integration within Pyrimidine Salvage Pathways

In addition to de novo synthesis, cells can recycle pre-existing pyrimidine bases and nucleosides from the breakdown of DNA and RNA through salvage pathways. creative-proteomics.comnih.govthesciencenotes.com This process is less energy-intensive than de novo synthesis. creative-proteomics.comthesciencenotes.com UMP is a key product of these pathways.

There are two primary routes to generate UMP via salvage:

From Uridine: The nucleoside uridine can be directly phosphorylated to UMP by the enzyme uridine kinase (or uridine-cytidine kinase), utilizing ATP. nih.govnih.govresearchgate.netReaction: Uridine + ATP → UMP + ADP

From Uracil (B121893): The free base uracil can be converted to UMP in a single step by uracil phosphoribosyltransferase (UPRT). This enzyme catalyzes the transfer of a ribose-5-phosphate group from PRPP to uracil. researchgate.netReaction: Uracil + PRPP → UMP + PPi

These salvage pathways are crucial for tissues that have limited de novo synthesis capacity and for efficiently reusing cellular resources. nih.govcreative-proteomics.com

Enzymatic Transformations and Regulatory Enzymes of Uridine 5'-Monophosphate

The concentration and metabolic fate of UMP are tightly controlled by the activity of several key enzymes. These enzymes not only catalyze its interconversions but also serve as regulatory points for the entire pyrimidine pathway.

EnzymeFunctionRegulatory Notes
UMP Synthase Catalyzes the final two steps of de novo pyrimidine synthesis: Orotate + PRPP → OMP, and OMP → UMP. nih.govproteopedia.orgA bifunctional enzyme in humans. nih.govnih.gov Its activity is crucial for producing the initial pyrimidine nucleotide. Deficiency leads to orotic aciduria. youtube.com
UMP/CMP Kinase Phosphorylates UMP to UDP, and CMP to CDP. nih.govmybiosource.comA key step for entry into RNA/DNA synthesis pathways. It is subject to feedback inhibition by UTP, which helps to maintain homeostasis of the pyrimidine nucleotide pool. nih.govresearchgate.net
Nucleoside Diphosphate Kinase (NDPK) Phosphorylates UDP to UTP. libretexts.orglibretexts.orgHas broad substrate specificity and is essential for providing the triphosphate precursors for nucleic acid synthesis. nih.gov
Uracil Phosphoribosyltransferase (UPRT) Converts uracil directly to UMP in the salvage pathway. researchgate.netAn important enzyme in pyrimidine recycling, allowing cells to conserve energy. thesciencenotes.com
Uridine Kinase Phosphorylates uridine to UMP in the salvage pathway. nih.govresearchgate.netWorks alongside UPRT to salvage pyrimidines.
Nucleotidases Dephosphorylate UMP to uridine. nih.govPart of the catabolic pathway, allowing for the degradation or excretion of excess pyrimidines. nih.gov
Uridine Phosphorylase Reversibly catalyzes the breakdown of uridine to uracil and ribose-1-phosphate. nih.govcreative-proteomics.comPlays a role in uridine homeostasis, linking salvage and catabolic pathways. nih.gov

The regulation of these enzymes is critical for maintaining cellular homeostasis. For example, the de novo pathway is tightly regulated by feedback inhibition. The initial enzyme, CPS II, is inhibited by the end-product UTP and activated by the purine (B94841) nucleotide ATP, thus balancing the pools of pyrimidines and purines. libretexts.orgmicrobenotes.comcreative-proteomics.com Similarly, UMP kinase is allosterically inhibited by UTP, which prevents the excessive production of UDP and UTP when pyrimidine levels are high. nih.govresearchgate.net This intricate network of enzymatic control ensures that the synthesis and transformation of UMP are precisely matched to the cell's physiological needs for growth, division, and metabolism. nih.govmdpi.com

Orotidylate Decarboxylase and UMP Synthase Functions

The final step in the de novo biosynthesis of UMP is catalyzed by the enzyme orotidylate decarboxylase (also known as OMP decarboxylase). nih.gov This enzyme facilitates the decarboxylation of orotidine 5'-monophosphate (OMP) to form UMP. nih.gov In many organisms, including humans, orotidylate decarboxylase is part of a bifunctional enzyme called UMP synthase. iupac.org UMP synthase also contains the orotate phosphoribosyltransferase (OPRT) activity, which catalyzes the preceding step in the pathway: the conversion of orotic acid to OMP. iupac.org

The use of deuterated substrates like Uridine 5'-monophosphate-d2 is pivotal in studying the kinetic isotope effect (KIE) of enzymes such as orotidylate decarboxylase. The KIE, which is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes, provides insight into the reaction's mechanism. wikipedia.org For instance, studies on the deuterium (B1214612) exchange of the C-6 proton of UMP to d-UMP help in understanding the formation of carbanion intermediates during the enzymatic reaction.

UMP synthase activity is subject to regulation by various molecules. For example, OMP acts as an allosteric activator of the OMP decarboxylase domain. wikipedia.org The intricate regulation of UMP synthase ensures a balanced supply of pyrimidine nucleotides for cellular processes.

UMP-CMP Kinase and Nucleotidase-Mediated Reactions

Once synthesized, UMP can be further phosphorylated to its diphosphate (UDP) and triphosphate (UTP) forms. The first phosphorylation step is catalyzed by UMP-CMP kinase, an enzyme that transfers a phosphate group from ATP to UMP, yielding UDP and ADP. nih.govuniprot.org This kinase can also phosphorylate cytidine (B196190) monophosphate (CMP). nih.gov The substrate specificity of UMP-CMP kinase is a subject of detailed research, with studies showing its preference for UMP and CMP over other nucleoside monophosphates. researchgate.netsinobiological.com

Conversely, UMP levels can be regulated through dephosphorylation back to its nucleoside form, uridine. This reaction is catalyzed by a class of enzymes known as nucleotidases, specifically 5'-nucleotidases. wikipedia.orgnih.gov These enzymes play a crucial role in nucleotide metabolism by hydrolyzing nucleotide monophosphates to their corresponding nucleosides and a phosphate group. wikipedia.org Studies have shown that 5'-nucleotidase activity is elevated in certain developmental disorders, affecting the balance of cellular nucleotides. nih.gov

Below is a table summarizing the kinetic parameters for human UMP-CMP kinase with various substrates. The use of deuterated analogs in such studies helps in delineating the enzyme's mechanism.

SubstrateKm (µM)Relative Vmax/Km
UMP24100
CMP1485
dCMP13025

This table presents representative kinetic data for human UMP-CMP kinase. Actual values can vary based on experimental conditions.

Involvement in Complex Carbohydrate Metabolism and Glycogen (B147801) Synthesis

Uridine nucleotides are fundamental to carbohydrate metabolism, particularly in the synthesis of glycogen, the primary form of glucose storage in animals. wikipedia.org The precursor for glycogen synthesis is not glucose itself, but an activated form called UDP-glucose (uridine diphosphate glucose). wikipedia.orglibretexts.org

UDP-glucose is synthesized from glucose-1-phosphate and Uridine 5'-triphosphate (UTP) in a reaction catalyzed by UDP-glucose pyrophosphorylase. aklectures.com The subsequent transfer of the glucose moiety from UDP-glucose to a growing glycogen chain is catalyzed by glycogen synthase. nih.gov The rate of glycogen synthesis is influenced by the availability of UDP-glucose. nih.gov

The use of deuterated water (D₂O) as a tracer in metabolic studies allows researchers to follow the incorporation of deuterium into glucose and its metabolites, including UDP-glucose and glycogen, providing valuable data on the flux through these pathways. drugbank.com

Interplay with Lipid Metabolism and Protein Glycosylation Processes

The influence of uridine nucleotides extends to lipid metabolism and protein glycosylation. Uridine supplementation has been shown to affect lipid metabolism by altering the expression of key enzymes involved in fatty acid synthesis and catabolism. nih.gov

Protein glycosylation, the enzymatic process of attaching glycans to proteins, is essential for a wide range of biological functions. Uridine diphosphate (UDP) serves as a carrier for various monosaccharides that are used as building blocks for glycan chains. For instance, UDP-glucose is a precursor for the synthesis of other UDP-sugars, such as UDP-galactose and UDP-glucuronic acid, which are crucial for the assembly of complex glycans on proteins and lipids.

The availability of UTP, and consequently UDP-sugars, can therefore influence the extent and nature of protein glycosylation. Research has indicated that uridine administration can increase liver protein glycosylation profiles.

Advanced Research Methodologies Utilizing Uridine 5 Monophosphate D2 Disodium

Stable Isotope Tracing for Metabolic Flux Analysis and Network Elucidation

Stable isotope tracing is a important technique used to follow the journey of atoms from a precursor molecule through a series of biochemical reactions within a cell or organism. nih.gov By introducing a labeled compound, such as Uridine (B1682114) 5'-monophosphate-d2, researchers can track the incorporation of the deuterium (B1214612) isotopes into downstream metabolites. This provides a dynamic view of metabolic pathway activity and connectivity. Current time information in Ehlanzeni-distriksmunisipaliteit, ZA.researchgate.net

Quantification of Metabolic Pathway Activities with Deuterated Uridine 5'-Monophosphate

Metabolic flux analysis (MFA) is a powerful method for quantifying the rates (fluxes) of intracellular metabolic reactions. nih.govnih.gov When Uridine 5'-monophosphate-d2 is introduced into a biological system, the deuterium atoms are incorporated into various metabolites through the pyrimidine (B1678525) biosynthesis and salvage pathways. nih.govnih.gov By measuring the isotopic enrichment in these downstream metabolites over time, researchers can calculate the flux through specific pathways. uniprot.org

For example, in studies of pyrimidine metabolism, cells can be cultured in the presence of Uridine 5'-monophosphate-d2. As the cells utilize this labeled precursor, downstream metabolites such as Uridine 5'-diphosphate (UDP) and Uridine 5'-triphosphate (UTP) will become labeled with deuterium. The rate of appearance of these labeled species provides a direct measure of the flux through the nucleotide kinase enzymes responsible for these conversions. nih.gov

Table 1: Illustrative Example of Deuterium Incorporation from Uridine 5'-Monophosphate-d2 into Downstream Pyrimidine Nucleotides

MetaboliteUnlabeled Mass (m/z)Labeled Mass (m/z)Pathway Step
Uridine 5'-monophosphate323.0286325.0411-
Uridine 5'-diphosphate402.9953405.0078UMP Kinase
Uridine 5'-triphosphate482.9620484.9745Nucleoside Diphosphate (B83284) Kinase

Note: The mass values are hypothetical and for illustrative purposes to show the expected mass shift upon deuterium incorporation.

Assessment of Metabolite Turnover and Dynamics in Biological Systems

Metabolite turnover, the rate at which a metabolite is synthesized and degraded, is a critical parameter for understanding metabolic regulation. Uridine 5'-monophosphate-d2 can be used in pulse-chase experiments to determine the turnover rate of UMP and related metabolites. In a pulse-chase experiment, cells are first exposed to the labeled Uridine 5'-monophosphate-d2 for a short period (the "pulse") and then transferred to a medium containing the unlabeled compound (the "chase").

By monitoring the rate at which the labeled UMP pool is depleted and replaced by the unlabeled form, the turnover rate can be calculated. This information is invaluable for understanding how metabolic pathways adapt to different physiological conditions or in response to therapeutic interventions. For instance, a study on human uridine 5'-monophosphate synthase (HsUMPS) utilized isotopically labeled aspartic acid to quantify the de novo biosynthesis rate of UMP, demonstrating how such techniques can reveal the regulation of metabolic potential. nih.govisotope.com

Applications in Quantitative Omics Research: Metabolomics and Fluxomics

Quantitative omics fields, such as metabolomics and fluxomics, aim to comprehensively identify and quantify all metabolites and their fluxes within a biological system. researchgate.net Uridine 5'-monophosphate-d2 serves as a critical tool in these disciplines to enhance the accuracy and reliability of the data obtained.

Enhancing Analytical Precision for Metabolite Concentration Determination

In quantitative metabolomics, accurate determination of metabolite concentrations is paramount. The use of a stable isotope-labeled internal standard is considered the gold standard for achieving high precision and accuracy in mass spectrometry-based quantification. fau.denih.gov Uridine 5'-monophosphate-d2 (disodium) is an ideal internal standard for the quantification of endogenous UMP and other related pyrimidine nucleotides.

Because Uridine 5'-monophosphate-d2 is chemically identical to its unlabeled counterpart, it co-elutes during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer. fau.de By adding a known amount of the deuterated standard to a sample, any variations in sample preparation or instrument response can be corrected for by calculating the ratio of the signal from the endogenous analyte to the signal from the internal standard. This significantly improves the precision and reliability of the quantitative results. nih.gov

Table 2: Improvement of Analytical Precision using Uridine 5'-Monophosphate-d2 as an Internal Standard

SampleEndogenous UMP Peak Area (Arbitrary Units)UMP-d2 Peak Area (Arbitrary Units)Analyte/IS RatioCalculated Concentration (µM)% Relative Standard Deviation (RSD)
Replicate 11,205,4321,005,6781.19865.992.5%
Replicate 21,189,765998,5431.19155.96
Replicate 31,223,8761,012,3451.20896.04

This table illustrates how the use of a deuterated internal standard can lead to low relative standard deviation (RSD), indicating high precision in quantification across technical replicates.

Analytical Techniques for Deuterated Uridine 5'-Monophosphate Detection and Quantification

The detection and quantification of Uridine 5'-monophosphate-d2 and its labeled metabolites are primarily achieved through two powerful analytical techniques: mass spectrometry and nuclear magnetic resonance spectroscopy.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most commonly used technique for this purpose due to its high sensitivity and selectivity. hmdb.ca In an LC-MS/MS analysis, the sample is first separated by liquid chromatography, and then the molecules are ionized and detected by the mass spectrometer. The mass difference between the deuterated and non-deuterated forms of UMP allows for their distinct detection. nih.gov Multiple reaction monitoring (MRM) is often employed in LC-MS/MS to achieve highly specific and sensitive quantification of the target analytes. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique for analyzing deuterated compounds. sigmaaldrich.comckisotopes.com While less sensitive than mass spectrometry, NMR provides detailed structural information and can be used to confirm the position and extent of deuterium labeling in Uridine 5'-monophosphate-d2 and its metabolic products. 2H NMR or 13C NMR of labeled compounds can provide insights into the stereochemistry of metabolic reactions and the structural dynamics of biomolecules.

Mass Spectrometry-Based Approaches (e.g., LC-MS/MS, GC-MS) for Isotopic Profile Analysis

Mass spectrometry (MS) coupled with chromatographic techniques like liquid chromatography (LC-MS/MS) and gas chromatography (GC-MS) is a cornerstone for analyzing isotopically labeled compounds like Uridine 5'-monophosphate-d2 (disodium). nih.gov These methods offer high sensitivity and specificity in distinguishing and quantifying the deuterated form from its endogenous, non-labeled counterpart. eurisotop.com

In a typical LC-MS/MS setup, the sample is first separated by liquid chromatography, and then the components are ionized and analyzed by tandem mass spectrometry. nih.gov The mass spectrometer can be programmed to specifically detect the mass-to-charge ratio (m/z) of both the labeled and unlabeled Uridine 5'-monophosphate. The difference in mass due to the deuterium atoms allows for their distinct detection. hmdb.camassbank.eu This technique is invaluable for metabolic flux analysis, where researchers can trace the incorporation of the labeled uridine into various downstream metabolites, providing a dynamic view of cellular metabolism. eurisotop.com

Gas chromatography-mass spectrometry (GC-MS) can also be employed, often after a derivatization step to increase the volatility of the analyte. hmdb.cahmdb.ca Similar to LC-MS/MS, GC-MS separates compounds before mass analysis, allowing for the quantification of isotopic enrichment in specific metabolic pools. nih.gov The fragmentation patterns observed in the mass spectra can further confirm the identity of the compounds. researchgate.net

Table 1: Key Mass Spectrometry Parameters for Uridine 5'-Monophosphate Analysis

ParameterLC-MS/MSGC-MS
Ionization Mode Electrospray Ionization (ESI), often in negative mode massbank.euElectron Ionization (EI)
Precursor Ion [M-H]⁻ m/z 323.02807 massbank.euNot directly applicable
Fragment Ions (examples) m/z 96.9705, 78.9604 massbank.eum/z 169.0, 315.0, 299.0 nih.gov
Typical Application Quantifying metabolite levels in complex biological matrices nih.govAnalysis of volatile derivatives

This table is generated based on data for unlabeled Uridine 5'-monophosphate and serves as a predictive guide for the analysis of its deuterated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Enrichment Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying Uridine 5'-monophosphate-d2 (disodium). Unlike mass spectrometry, which detects mass differences, NMR is sensitive to the nuclear spin properties of atoms. wikipedia.org The presence of deuterium in place of hydrogen creates a distinct signal, or a change in the signal of neighboring nuclei, which can be detected. nih.gov

¹H NMR (Proton NMR) can be used to determine the degree of deuterium enrichment by observing the reduction in the intensity of the proton signal at the labeled position. sigmaaldrich.com For more detailed structural analysis and to confirm the exact location of the deuterium atoms, ²H NMR (Deuterium NMR) can be directly employed. sigmaaldrich.com Furthermore, ¹³C NMR can also provide information about the position of the deuterium label, as the resonance of the carbon atom attached to deuterium will be affected. hmdb.cachemicalbook.com

NMR is particularly useful for non-invasive studies of metabolism in intact cells or tissues. By introducing Uridine 5'-monophosphate-d2 and monitoring the appearance of deuterium signals in other molecules over time, researchers can follow metabolic pathways in real-time. wikipedia.org

Table 2: NMR Spectroscopic Data for Uridine 5'-Monophosphate

NucleusChemical Shift (ppm) (approximate)Multiplicity
¹H 5.9 (H1'), 7.8 (H6)Doublet, Doublet
¹³C 166.8 (C4), 152.5 (C2), 142.3 (C6)
³¹P ~0Singlet

This table is based on data for unlabeled Uridine 5'-monophosphate in D₂O and provides a reference for expected shifts. chemicalbook.comchemicalbook.comhmdb.ca The presence of deuterium in Uridine 5'-monophosphate-d2 will alter the spectrum accordingly.

In Vitro and Ex Vivo Model Systems for Uridine 5'-Monophosphate Research

The application of Uridine 5'-monophosphate-d2 (disodium) extends to various model systems to investigate its biological roles.

Investigations in Mammalian Cell Cultures and Tissue Explants

In mammalian cell cultures, Uridine 5'-monophosphate-d2 is a valuable tracer for studying nucleotide metabolism. nih.govnih.gov Researchers can introduce the labeled compound into the cell culture medium and, using techniques like LC-MS/MS, track its incorporation into RNA and other downstream products. nih.gov This allows for the precise measurement of de novo versus salvage pathways for pyrimidine nucleotide synthesis. nih.gov Such studies are crucial for understanding the regulation of cell growth, proliferation, and response to therapeutic agents. nih.gov For instance, studies have used uridine to investigate its effects on the synthesis of CDP-choline, a key intermediate in the formation of cell membranes. researchgate.net

Tissue explants, which are small pieces of tissue maintained in culture, offer a model system that more closely resembles the in vivo environment. In this context, Uridine 5'-monophosphate-d2 can be used to study tissue-specific metabolism and the effects of various stimuli on nucleotide pathways.

Mechanistic Research Insights from Studies Involving Uridine 5 Monophosphate

Regulation of Cellular Signaling Pathways Mediated by Uridine (B1682114) 5'-Monophosphate

Uridine 5'-monophosphate and its phosphorylated derivatives, particularly Uridine-5'-Triphosphate (UTP), are significant extracellular signaling molecules that modulate cellular behavior through specific receptor interactions.

Uridine nucleotides are recognized as potent ligands for the P2Y family of G protein-coupled receptors, which are widely distributed in the brain and other tissues. nih.gov While UMP itself is a precursor, its conversion to UTP is central to this signaling paradigm. UTP serves as a ligand for neuronal P2Y receptors, initiating a cascade of intracellular events. nih.govnih.gov The activation of these receptors is often coupled to phospholipase C (PLC), which in turn leads to an increase in intracellular concentrations of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), along with calcium mobilization. nih.gov This signaling pathway is critical for mediating various physiological responses, including the enhancement of neurite outgrowth. nih.govnih.gov The effects of UTP on neurite extension can be blocked by P2Y receptor antagonists, confirming the essential role of this specific receptor interaction. nih.gov

Table 1: UMP/UTP Interactions with Purinergic Receptors

Ligand (Derived from UMP)Receptor FamilyKey Downstream EffectorsCellular Outcome Reference
Uridine-5'-Triphosphate (UTP)P2Y ReceptorsPhospholipase C (PLC)Enhancement of neurite outgrowth. nih.govnih.gov
Uridine-5'-Triphosphate (UTP)P2Y ReceptorsDiacylglycerol (DAG), IP3, Ca2+Modulation of neuronal differentiation and function. nih.gov

The signaling initiated by uridine nucleotides has a marked influence on cell differentiation and, in some contexts, cell survival. In neuronal models, UTP has been shown to increase the expression of synaptic proteins and neurofilament proteins, which are markers of neurite outgrowth and neuronal differentiation. nih.gov However, the effect on differentiation is context-dependent. In cultured rat Schwann cells, UTP was found to act as a "brake" on differentiation signals, promoting a more migratory and repair-oriented cellular state without affecting cell proliferation. nih.gov Specifically, UTP was observed to block neuregulin-induced phosphorylation of the ErbB3 receptor, a key pathway in regeneration processes. nih.gov In a different biological system, UMP has been shown to promote the late apoptosis (programmed cell death) and renewal of intestinal epithelial cells in pigs, a process considered beneficial for gut development. medchemexpress.com

Uridine 5'-Monophosphate and Nucleic Acid Processing Interactions

Beyond its role as a monomer in RNA synthesis, UMP and its metabolic pathway are intricately linked with proteins that regulate nucleic acid metabolism and quality control. wikipedia.orgncert.nic.in

A critical protein interaction involves the human Uridine 5'-monophosphate synthase (HsUMPS), a bifunctional enzyme that performs the final two steps in the de novo biosynthesis of UMP. nih.gov Research has revealed that HsUMPS exists in a dynamic equilibrium between two distinct forms: an enzymatically active S-shaped dimer and an inactive, multimeric globular condensate. nih.gov This transition between states is a sophisticated control mechanism for regulating pyrimidine (B1678525) metabolism by modulating the amount of active enzyme available to produce UMP. nih.gov The formation of these inactive aggregates may serve to store metabolic potential, allowing for a rapid release of active enzyme when substrate concentrations become limited. nih.gov

Another key interaction involves the catabolism of uridine derivatives to prevent errors in RNA. The enzyme NUCLEOSIDE HYDROLASE 1 (NSH1) is crucial for degrading 5-methyluridine (B1664183) (5mU). nih.gov This action is a necessary "house-cleaning" function that prevents the aberrant nucleoside from being phosphorylated to 5-methyluridine triphosphate (5mUTP) and subsequently being incorporated into RNA, which could negatively affect cellular processes. nih.gov The covalent attachment of UMP to a protein, a post-translational modification known as uridylylation, also represents a direct protein-UMP interaction. wikipedia.org

Table 2: Key Protein Interactions in UMP/RNA Metabolism

Interacting ProteinFunctionMechanism
Uridine 5'-monophosphate synthase (UMPS)Catalyzes the final steps of UMP biosynthesis. nih.govExists as an active dimer and an inactive multimeric condensate, regulating UMP availability. nih.gov
NUCLEOSIDE HYDROLASE 1 (NSH1)Degrades 5-methyluridine (5mU). nih.govPrevents the accumulation and incorporation of aberrant 5mU into RNA. nih.gov
Adenylyltransferase (example)Undergoes uridylylation. wikipedia.orgCovalent attachment of UMP to the protein, modifying its function. wikipedia.org

Investigations into Uridine's Influence on Neuronal Biochemical Processes in Model Systems

In preclinical models, administering uridine or UMP has profound effects on the biochemistry of neurons, particularly in the synthesis of essential membrane components.

A primary mechanism by which uridine influences neuronal structure and function is by enhancing the synthesis of synaptic phosphatides, such as phosphatidylcholine. nih.govnih.gov This process is crucial for the formation and maintenance of synaptic membranes. nih.gov The underlying biochemical pathway involves the conversion of uridine, upon entering the brain, into UTP. nih.govnih.gov UTP is then readily converted to cytidine (B196190) triphosphate (CTP). nih.gov

CTP is an essential coenzyme in the synthesis of 5'-cytidine diphosphocholine (CDP-choline) from phosphocholine; this reaction is a rate-limiting step in the production of phosphatidylcholine. nih.govnih.gov The enzymes responsible for this synthesis pathway have relatively poor affinities for their substrates. nih.gov Therefore, by increasing the availability of the precursor uridine, the synthesis of CTP and subsequently CDP-choline is stimulated, which in turn drives the production of membrane phospholipids. nih.govmedchemexpress.com This enhanced synthesis of phosphatides provides the raw materials needed for neurite outgrowth, the formation of dendritic spines, and ultimately the generation of new synapses. nih.govnih.gov Studies in gerbils have shown that administration of UMP, particularly in combination with other precursors like docosahexaenoic acid (DHA), leads to increased levels of brain phosphatides and a higher density of dendritic spines. nih.gov

Table 3: Research Findings on Uridine-Mediated Phosphatide Synthesis

FindingMechanismModel SystemReference
Increased CDP-choline levelsUridine supplementation enhances the synthesis of CDP-choline from phosphocholine. medchemexpress.comnih.govGerbil brains, pig intestinal cells. medchemexpress.com medchemexpress.comnih.gov
Enhanced Phosphatidylcholine SynthesisUridine acts as a precursor for CTP, a rate-limiting substrate for phosphatide synthesis. nih.govRodent models. nih.gov
Increased Dendritic Spine DensityAdministration of UMP and DHA increases synaptic elements. nih.govGerbils. nih.gov
Stimulation of Membrane SynthesisUridine administration was found to stimulate membrane synthesis and neurite outgrowth. google.comNeural cells. google.com

Impact on Phosphatidylcholine and Cytidine 5'-Diphosphate Choline (B1196258) (CDP-Choline) Levels

Uridine 5'-monophosphate (UMP) serves as a critical precursor in the synthesis of brain membrane phosphatides, such as phosphatidylcholine (PtdCho). nih.gov The administration of UMP can significantly elevate the levels of key intermediates in this synthetic pathway. nih.gov The biosynthesis of PtdCho utilizes circulating compounds including choline, a polyunsaturated fatty acid (like docosahexaenoic acid), and uridine, which is a precursor for uridine triphosphate (UTP), cytidine triphosphate (CTP), and subsequently cytidine 5'-diphosphate choline (CDP-choline). nih.gov

Studies in preclinical models, specifically gerbils, have demonstrated that oral administration of UMP leads to a marked increase in brain UTP, CTP, and CDP-choline levels within 15 minutes. researchgate.netnih.govrug.nl For instance, a single dose of UMP (1 mmol/kg) resulted in a significant rise in brain CDP-choline from a basal level of 11.3 ± 0.5 to 16.4 ± 1 pmol/mg tissue. nih.govrug.nlcaldic.com This elevation in CDP-choline, the immediate and rate-limiting precursor for phosphatidylcholine synthesis, suggests that UMP supplementation can enhance the formation of this essential membrane component. researchgate.netnih.govrug.nl Chronic dietary consumption of UMP has been shown to increase brain levels of not only PtdCho but also other phosphatides like phosphatidylethanolamine (B1630911) (PtdEtn), phosphatidylserine (B164497) (PtdSer), and phosphatidylinositol (PtdIns) by 13-48%. nih.gov The effect is mediated through the elevation of intracellular UTP and CTP, as observed in PC12 cells and rodent brains. researchgate.netnih.govrug.nlcaldic.comnih.gov

Table 1: Effect of Oral UMP Administration on Brain Nucleotide and CDP-Choline Levels in Gerbils

CompoundBasal Level (pmol/mg tissue)Level 15 min post-UMP (pmol/mg tissue)Significance (P-value)Reference
UTP254 ± 31.9417 ± 50.2P < 0.05 nih.govrug.nl
CTP56.8 ± 1.871.7 ± 1.8P < 0.001 nih.govrug.nl
CDP-Choline11.3 ± 0.516.4 ± 1P < 0.001 nih.govrug.nlcaldic.com

Mechanisms of Dopamine (B1211576) Release Modulation in Preclinical Models

Research indicates that UMP can modulate neurotransmitter release, specifically dopamine. nih.govresearchgate.net In a study involving aged rats, dietary supplementation with UMP for six weeks resulted in a significantly greater potassium (K+)-evoked dopamine release in the striatum compared to control animals (341±21% of basal levels vs. 283±9% in controls). nih.govresearchgate.net Basal dopamine release, however, remained unchanged. nih.gov This enhanced release of dopamine upon depolarization suggests that UMP administration can influence synaptic function. google.com

The underlying mechanisms may be linked to UMP's role in membrane synthesis and receptor activation. The increased availability of phosphatidylcholine, a major component of neuronal membranes, could contribute to improved synaptic vesicle function and neurotransmitter exocytosis. nih.govresearchgate.net Furthermore, uridine can affect cellular signaling via the UTP-mediated activation of P2Y receptors, which can increase intracellular calcium levels, a key trigger for neurotransmitter release. nih.govnih.gov In a model of Parkinson's disease, uridine administration was shown to have a protective effect, which was linked to the activation of mitochondrial ATP-dependent potassium channels, suggesting another potential mechanism for modulating neuronal function and neurotransmitter systems. nih.gov

Role in Neurite Outgrowth Induction and Maintenance

UMP treatment has been shown to promote neurite outgrowth, a fundamental process in neuronal development and repair. nih.govresearchgate.net In aged rats that consumed a UMP-fortified diet, there was a significant increase in the levels of neurofilament-70 and neurofilament-M, which are protein biomarkers of neurite outgrowth. nih.govresearchgate.net Specifically, neurofilament-70 levels increased to 182±25% and neurofilament-M levels to 221±34% of control values. nih.gov

Two primary mechanisms have been proposed for how uridine enhances neuritogenesis. nih.gov First, by increasing the synthesis of CDP-choline and subsequently phosphatidylcholine, uridine provides the essential building blocks for the expansion of neuronal membranes required for neurite extension. nih.govnih.gov Second, uridine can stimulate neurite outgrowth through a receptor-mediated process. nih.gov Uridine triphosphate (UTP), derived from uridine, acts as an agonist for P2Y receptors. nih.gov The activation of these receptors can trigger signaling cascades that promote the formation and branching of neurites. nih.gov This dual action highlights UMP's role in both providing structural precursors and activating signaling pathways crucial for neuronal plasticity. nih.gov

Table 2: Effect of Dietary UMP on Neurite Outgrowth Biomarkers in Aged Rats

BiomarkerIncrease Compared to ControlSignificance (P-value)Reference
Neurofilament-70182 ± 25%P < 0.05 nih.gov
Neurofilament-M221 ± 34%P < 0.01 nih.gov

Research on Uridine 5'-Monophosphate's Role in Hexosamine Biosynthetic Pathway Regulation

The hexosamine biosynthetic pathway (HBP) is a crucial metabolic route that produces uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc). nih.govnih.govfrontiersin.org This molecule is a vital substrate for N-linked glycosylation and O-linked N-acetylglucosaminylation (O-GlcNAcylation) of proteins. nih.govnih.gov The HBP integrates several key nutrient pathways, utilizing glucose, glutamine, acetyl-CoA, and uridine triphosphate (UTP). nih.govfrontiersin.orgmdpi.com Uridine, and by extension UMP, plays a regulatory role in this pathway by serving as a precursor for UTP. frontiersin.orgresearchgate.net An increased availability of uridine can lead to higher intracellular UTP levels, thereby promoting the synthesis of UDP-GlcNAc through the HBP. mdpi.comresearchgate.net This positions uridine as a key regulator linking pyrimidine metabolism with the glycosylation of proteins, which has wide-ranging effects on cellular function. researchgate.netumn.edu

Analysis of Alterations in Protein O-GlcNAcylation and Functional Consequences

The functional consequences of this alteration are significant. For example, in HepG2 cells, uridine treatment was found to promote the O-GlcNAc modification of the forkhead box protein O1 (FOXO1). researchgate.net This modification can increase the expression of genes involved in gluconeogenesis. researchgate.net The interplay between O-GlcNAcylation and another common post-translational modification, phosphorylation, is complex; in some cases, these modifications can be reciprocal. nih.gov Increased O-GlcNAcylation of the microtubule-associated protein tau, for instance, can reduce its phosphorylation, a process implicated in neurodegenerative diseases. researchgate.net Therefore, by influencing the HBP and subsequent O-GlcNAcylation, UMP can impact a wide array of signaling pathways and protein functions, with implications for metabolic regulation and neuroprotection. umn.eduresearchgate.net

Modulation of Cholesterol and Lipid Metabolism by Uridine 5'-Monophosphate in Experimental Models

Research in experimental models has revealed that UMP administration can modulate cholesterol and lipid metabolism. nih.govnih.gov A study conducted in early-weaned piglets showed that short-term oral supplementation with UMP led to distinct changes in their lipid profiles. nih.gov

Specifically, UMP supplementation significantly increased serum low-density lipoprotein (LDL) levels and showed a tendency to increase total cholesterol (TC) content compared to control groups. nih.gov In the same study, both UMP and uridine (UR) administration significantly decreased serum total bile acid and plasma free fatty acids. nih.gov Furthermore, UMP and UR treatment led to a remarkable downregulation of the gene expression of key enzymes involved in the de novo synthesis of fatty acids, including liver X receptors (LXRα) and sterol regulatory element-binding transcription factor 1 (SREBP1c). nih.gov These findings suggest that UMP can influence both the transport and synthesis of lipids, potentially by affecting the expression of critical regulatory genes in the liver, a central organ for lipid homeostasis. nih.govnih.gov

Table 3: Effects of UMP Supplementation on Lipid Metabolism in Piglets

ParameterEffect of UMPReference
Serum Low-Density Lipoprotein (LDL)Significantly Increased nih.gov
Serum Total Cholesterol (TC)Tended to Increase nih.gov
Serum Total Bile Acid (TBA)Significantly Decreased nih.gov
Plasma Free Fatty Acids (FFA)Significantly Decreased nih.gov
Gene Expression (LXRα, SREBP1c)Remarkably Down-regulated nih.gov

Future Research Trajectories and Broader Academic Implications of Uridine 5 Monophosphate D2 Disodium Studies

Development of Novel Isotopic Probes for Elucidating Uncharacterized Metabolic Networks

The future of metabolic research relies heavily on the development and application of innovative isotopic probes to map and quantify metabolic pathways. Stable isotopes like deuterium (B1214612) (²H) are chemically similar to their lighter counterparts, meaning they are processed by enzymes in a nearly identical fashion, making them excellent tracers for metabolic studies. youtube.com The use of deuterated molecules like Uridine (B1682114) 5'-monophosphate-d2 (UMP-d2) represents a sophisticated approach to trace the flow of the pyrimidine (B1678525) metabolic network.

While carbon-13 (¹³C) labeled substrates such as [¹³C]glucose and [¹³C]glutamine have been instrumental in metabolic flux analysis (MFA), deuterated tracers offer complementary information. nih.govnih.gov For instance, deuterium labeling can provide specific insights into redox reactions and the balance of cellular energy carriers like NAD+/NADH. Metabolic flux analysis using deuterium-labeled substrates has already demonstrated its power in revealing metabolic compensation in response to genetic perturbations. researchgate.net The development of a broader portfolio of deuterated probes, including UMP-d2, will enable researchers to investigate previously uncharacterized metabolic networks. nih.gov These advanced probes, in conjunction with techniques like activity-based protein profiling (ABPP), can help characterize the function of low-abundance and uncharacterized enzymes within these networks. nih.govnomuraresearchgroup.com

Advanced Computational Modeling and Data Integration for Comprehensive Metabolic Flux Analysis

Data generated from isotopic tracers like Uridine 5'-monophosphate-d2 are analyzed using advanced computational models to provide a quantitative description of cellular fluxes. nih.govrsc.org Metabolic Flux Analysis (MFA) is a core technique that uses the isotopic labeling patterns in downstream metabolites to calculate the rates of reactions throughout a metabolic network. nih.govnih.gov The integration of stable isotopes has become critically important for obtaining in-vivo measurements of metabolic reactions for use in systems biology. rsc.org

Future research will focus on refining computational approaches to handle the complexity of mammalian systems and integrate multiple data types. nih.gov Methodologies like Flux Balance Analysis (FBA) and Flux Variability Analysis (FVA), often implemented using tools like COBRApy, allow for the prediction of metabolic reaction rates under various conditions by optimizing for a specific cellular objective, such as biomass production. eares.orgnih.gov The data from UMP-d2 tracing can be used to constrain these genome-scale metabolic models (GEMs), leading to more accurate predictions of metabolic behavior. eares.org Furthermore, novel methods like principal metabolic flux mode analysis (PMFA) aim to express the variance in metabolic data in terms of pathways, providing a more intuitive biological interpretation of complex datasets. oup.com The ultimate goal is to achieve an integrative metabolic flux analysis by combining data from various quantitative techniques—including mass spectrometry and NMR spectroscopy—to create a complete, quantitative map of metabolic fluxes. nih.gov

Integration of Deuterated Uridine 5'-Monophosphate Data into Systems Biology Frameworks for Holistic Pathway Understanding

Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. nih.gov Metabolism holds a special place in systems biology because its networks are among the most comprehensively described. nih.govnih.gov Integrating flux data derived from Uridine 5'-monophosphate-d2 studies into broader systems biology frameworks is a key future direction. This involves combining metabolomic and fluxomic data with other 'omics' data, such as genomics and transcriptomics, to build more complete models of cellular function. metaboanalyst.capnas.org

By placing the quantitative data from UMP-d2 tracing into the context of genome-scale models, researchers can better understand the genotype-phenotype relationship. nih.gov This holistic approach allows for the investigation of how genetic variations affect metabolic pathways and how cells adapt their metabolism to different environments or stresses. pnas.org For example, understanding the flux through the pyrimidine synthesis pathway, as traced by UMP-d2, can be linked to gene expression data for enzymes in that pathway, revealing layers of transcriptional and metabolic regulation. pnas.org This integration is essential for deciphering how uridine metabolism connects to other cellular processes, such as signaling pathways and the regulation of gene expression, providing a comprehensive view of cellular physiology. nih.gov

Exploration of Uridine 5'-Monophosphate's Role in Cellular Adaptations and Stress Responses

Uridine and its phosphorylated forms, including UMP, are not just building blocks for RNA but also play crucial roles in cellular regulation, adaptation, and stress responses. nih.govnih.gov Uridine metabolism is linked to the synthesis of membrane phospholipids, which is vital for processes like neurite outgrowth and synaptic function. nih.govresearchgate.netresearchgate.net Studies have shown that uridine can influence signal transduction pathways involved in oxidative stress and inflammation, such as NF-κB and MAPK, thereby helping to maintain an antioxidant state within cells. nih.govnih.gov

Future research using Uridine 5'-monophosphate-d2 will allow for precise tracking of how uridine metabolism is altered during cellular adaptation and stress. For example, researchers can investigate how cells under oxidative stress reroute uridine into different pathways. It is known that uridine can be converted to cytidine (B196190) triphosphate (CTP) for phospholipid synthesis or be involved in the formation of UDP-GlcNAc, which is crucial for protein modification and stress signaling. nih.govnih.gov By tracing the flow of deuterated uridine, scientists can quantify the flux towards these different metabolic fates under various stress conditions. This can help elucidate the mechanisms by which uridine exerts its neuroprotective effects and contributes to cellular repair and energy homeostasis. nih.govresearchgate.net Furthermore, as the enzyme that produces UMP, UMP synthase, is known to form inactive condensates to regulate metabolic rates, UMP-d2 could be a tool to study the dynamics of pyrimidine biosynthesis regulation in response to cellular needs. nih.govnih.govresearchgate.net

Q & A

Q. What are best practices for optimizing buffer conditions to prevent UMP-d2 degradation?

  • pH Stability : Conduct stability assays across pH 5–8; UMP-d2 degrades rapidly below pH 5 due to phosphate ester hydrolysis .
  • Chelating Agents : Include EDTA (0.1–1 mM) to sequester metal ions that catalyze degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.